
N-(1-phenylpropyl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-phenylpropyl)pyrazine-2-carboxamide, commonly known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PP2A inhibitor has been studied for its ability to inhibit the activity of protein phosphatase 2A (PP2A), a key enzyme involved in the regulation of various cellular processes.
Wirkmechanismus
N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor works by inhibiting the activity of N-(1-phenylpropyl)pyrazine-2-carboxamide, a phosphatase enzyme that plays a crucial role in the regulation of various cellular processes. N-(1-phenylpropyl)pyrazine-2-carboxamide is involved in the dephosphorylation of several proteins, including tumor suppressor proteins, cell cycle regulators, and signaling molecules. By inhibiting N-(1-phenylpropyl)pyrazine-2-carboxamide, N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor can alter the phosphorylation status of these proteins, leading to changes in cellular processes such as cell growth and survival.
Biochemical and Physiological Effects:
N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor has been shown to induce cell death in cancer cells, making it a promising candidate for cancer treatment. It has also been studied for its neuroprotective effects in various neurodegenerative disorders. N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor has been shown to inhibit viral replication, making it a potential antiviral agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor has several advantages for lab experiments, including its ability to induce cell death in cancer cells and its potential neuroprotective effects. However, N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor research. One direction is to further investigate its potential therapeutic applications in cancer treatment and neurodegenerative disorders. Another direction is to explore its potential as an antiviral agent. Additionally, further studies are needed to determine the safety and efficacy of N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor in humans.
Synthesemethoden
N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor can be synthesized through a series of chemical reactions. The starting material for the synthesis is 1-phenylpropan-1-one, which is reacted with hydrazine hydrate to produce 1-phenylpropylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-phenylpropylpyrazine-2-carboxylic acid ethyl ester. Finally, this compound is treated with ammonia to yield the desired product, N-(1-phenylpropyl)pyrazine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. Several studies have shown that N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor can induce cell death in cancer cells, making it a promising candidate for cancer treatment. N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor has also been studied for its neuroprotective effects and its ability to inhibit viral replication.
Eigenschaften
IUPAC Name |
N-(1-phenylpropyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-12(11-6-4-3-5-7-11)17-14(18)13-10-15-8-9-16-13/h3-10,12H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUMNVNUUBWIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylpropyl)pyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




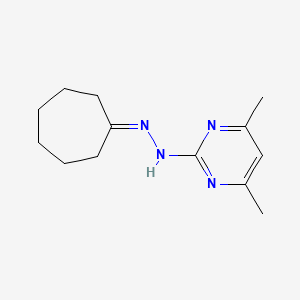

![N-methyl-2-[4-[[2-[2-(methylsulfonylmethyl)benzimidazol-1-yl]acetyl]amino]piperidin-1-yl]acetamide](/img/structure/B7539704.png)
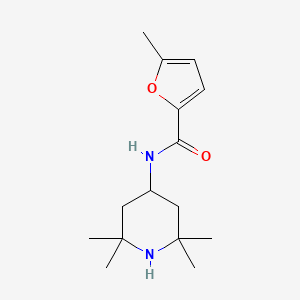
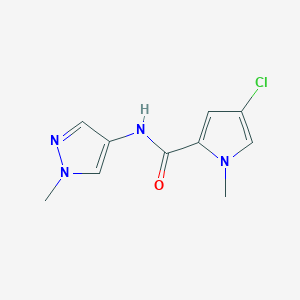

![3'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7539758.png)
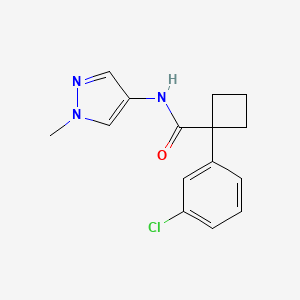
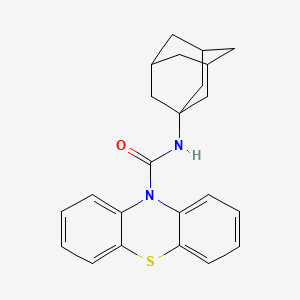

![N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7539783.png)